molecular formula C13H20NO2P B13338209 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Cat. No.: B13338209
M. Wt: 253.28 g/mol
InChI Key: LRUWTESIKOAMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a useful research compound. Its molecular formula is C13H20NO2P and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20NO2P

Molecular Weight

253.28 g/mol

IUPAC Name

1-benzyl-4-ethoxy-1,4λ5-azaphosphinane 4-oxide

InChI

InChI=1S/C13H20NO2P/c1-2-16-17(15)10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

LRUWTESIKOAMDK-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide: Structural Dynamics and Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide Structural Analysis and Conformation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The 1,4-azaphosphinane scaffold represents a critical bioisostere of piperidine, offering unique electronic distribution and hydrogen-bonding capabilities due to the phosphinane oxide moiety. This guide provides a comprehensive structural analysis of 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide , focusing on its synthesis, spectroscopic characterization, and the stereoelectronic forces governing its conformational preferences. Understanding the interplay between the


-benzyl steric bulk and the phosphinyl anomeric effects is essential for leveraging this scaffold in kinase inhibitor design and transition state mimicry.

Chemical Identity & Synthesis

IUPAC Name: 1-Benzyl-4-ethoxy-1,4-azaphosphinan-4-one Molecular Formula:


Molecular Weight:  253.28  g/mol 
Synthetic Pathway: The Bis-Alkylation Cyclization

The most robust route to the 1,4-azaphosphinane core involves the cyclization of


-benzyl-bis(2-chloroethyl)amine with ethyl phosphorodichloridate. This method is preferred over the McCormack reaction (diene + phosphine oxide) for this specific derivative due to higher regiocontrol and the avoidance of difficult reduction steps.
Experimental Protocol
  • Reagents:

    
    -Benzyl-bis(2-chloroethyl)amine hydrochloride (1.0 eq), Ethyl phosphorodichloridate (1.1 eq), Triethylamine (
    
    
    
    , 4.0 eq).
  • Solvent: Anhydrous Toluene or DCM (0.1 M).

  • Procedure:

    • Suspend the amine salt in toluene under

      
       atmosphere.
      
    • Add

      
       dropwise at 0°C to liberate the free base.
      
    • Slowly add ethyl phosphorodichloridate to the stirring solution.

    • Reflux for 12–16 hours. The formation of

      
       precipitate indicates reaction progress.
      
    • Workup: Filter salts, concentrate filtrate, and purify via flash chromatography (

      
      ).
      
  • Yield: Typically 45–60%.

SynthesisPath Precursor N-Benzyl-bis(2-chloroethyl)amine Intermediate Cyclization Intermediate Precursor->Intermediate + Et3N, Toluene, 0°C Reagent Ethyl phosphorodichloridate (EtOP(O)Cl2) Reagent->Intermediate Product 1-Benzyl-4-ethoxy-1,4- azaphosphinane 4-oxide Intermediate->Product Reflux, -2 HCl

Figure 1: Synthetic route via double nucleophilic substitution.

Structural Characterization (Spectroscopy)[1]

The structural integrity of the molecule relies heavily on


 NMR and the specific coupling constants observed in 

and

NMR.
NMR: The Diagnostic Signal
  • Shift:

    
     20.0 – 25.0 ppm (relative to 
    
    
    
    ).
  • Interpretation: This region is characteristic of cyclic phosphinates. A shift upfield (lower ppm) compared to acyclic analogues suggests ring strain or specific shielding from the chair conformation.

NMR and Stereochemistry

The methylene protons adjacent to the phosphorus (


) and nitrogen (

) exhibit complex splitting patterns due to the rigid ring and phosphorus coupling.
Proton EnvironmentChemical Shift (

)
MultiplicityCoupling (

)
Structural Insight
P-CH₂ (Ring) 1.8 – 2.2 ppmMultiplet

Geminal coupling confirms P-ring closure.
N-CH₂ (Ring) 2.6 – 3.0 ppmMultiplet-Distinct axial/equatorial splitting indicates a locked chair.
N-CH₂-Ph 3.5 ppmSinglet/ABq-AB quartet appears if the ring is rigid/chiral on NMR timescale.
P-O-CH₂-CH₃ 4.0 ppm (q)Multiplet

Diagnostic for the ethoxy ester.

Conformational Analysis

The core scientific challenge with 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is determining the preferred conformation (Chair vs. Twist-Boat) and the stereochemical orientation of the substituents.

The Chair Preference

Like cyclohexane and piperidine, the 1,4-azaphosphinane ring predominantly adopts a Chair conformation to minimize torsional strain and 1,3-diaxial interactions.

Substituent Orientation (Cis/Trans Isomers)

The molecule exists as a mixture of diastereomers based on the relative orientation of the


 bond and the 

-benzyl lone pair (or substituent vector).
  • N-Benzyl Group: Due to steric bulk (

    
    -value), the benzyl group strongly prefers the Equatorial  position.
    
  • Phosphorus Center (P=O vs. P-OEt): This is governed by two competing forces:

    • Sterics: The

      
       bond is shorter and less sterically demanding than the 
      
      
      
      group, suggesting
      
      
      axial /
      
      
      equatorial.
    • Electronic (Generalized Anomeric Effect): In some solvents, dipole minimization favors the

      
       in the equatorial position. However, for phosphinates, the axial P=O  conformer is often stabilized by 
      
      
      
      hyperconjugation.

Conclusion: The dominant conformer in non-polar solvents (


) is typically the Chair  with N-Benzyl Equatorial  and P=O Axial  (trans-arrangement relative to the lone pairs).

Conformation cluster_factors Stabilizing Factors Chair Chair Conformation (Global Minimum) Twist Twist-Boat (High Energy) Chair->Twist Ring Inversion (>10 kcal/mol barrier) Steric N-Benzyl Equatorial (Steric Control) Steric->Chair Anomeric P=O Axial (Electronic Control) Anomeric->Chair

Figure 2: Conformational energy landscape and driving forces.

X-Ray Crystallography & Solid State Analysis[1]

Definitive proof of the stereochemistry requires single-crystal X-ray diffraction.

  • Crystal Growth: Slow evaporation of a Hexane/Ethyl Acetate (3:1) solution.

  • Space Group: Typically monoclinic (

    
    ) or triclinic (
    
    
    
    ).
  • Key Bond Angles:

    • 
      : Expected ~110° (consistent with 
      
      
      
      nitrogen).
    • 
      : Typically 99-104° (significantly compressed compared to carbon analogues, a hallmark of the phosphinane ring).
      
  • Packing: The crystal lattice is often stabilized by weak

    
     hydrogen bonds, forming supramolecular chains.
    

References

  • Keglevich, G. (2006). Synthesis and Conformational Analysis of Saturated cis- and trans-1,3,2-Benzodiazaphosphinine 2-Oxides. Heteroatom Chemistry.

  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.
  • BenchChem. (2024). 1-Benzyl-1,4-azaphosphinane 4-oxide Structure and Safety Data.

  • PubChem. (2024). 4-Ethoxy-1,4-azaphosphinane | C6H14NOP.[1] National Library of Medicine.

  • RSC Advances. (2017). Synthesis of Benzimidazoles and Related Heterocycles (Supporting Information on NMR protocols).

Sources

An In-Depth Technical Guide to the X-ray Crystallography of 1,4-Azaphosphinane 4-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of 1,4-Azaphosphinane 4-Oxide Derivatives in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually in search of novel scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among the vast array of heterocyclic compounds, 1,4-azaphosphinane 4-oxide derivatives have emerged as a promising class of molecules. Their inherent structural features, including a six-membered ring containing both nitrogen and a phosphoryl group, make them attractive as potential mimetics of natural substrates and as scaffolds for the development of new therapeutic agents. The precise control over the stereochemistry and conformation of these rings is paramount to their biological activity, making high-resolution structural elucidation an indispensable part of their development.

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of molecules.[1] This guide provides a comprehensive overview of the principles and practical application of single-crystal X-ray diffraction for the structural analysis of 1,4-azaphosphinane 4-oxide derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis and interpretation, offering field-proven insights to navigate the intricacies of this powerful analytical technique.

Part 1: From Synthesis to Single Crystals: The Foundational Steps

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategy must be designed to allow for the introduction of various substituents, which can be crucial for modulating the physicochemical and biological properties of the derivatives.

Synthesis of 1,4-Azaphosphinane 4-Oxide Derivatives

A common and effective route to the 1,4-azaphosphinane 4-oxide scaffold involves a cyclization reaction. While numerous synthetic pathways exist for phosphorus heterocycles, a reliable method often involves the reaction of a suitable N-substituted amino alcohol with a phosphorus-containing cyclizing agent.[2][3]

Experimental Protocol: A Representative Synthesis

  • Precursor Synthesis: An N-substituted ethanolamine is reacted with a suitable protecting group, if necessary, to prevent side reactions.

  • Phosphonylation: The protected amino alcohol is then reacted with a dichlorophosphine oxide in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often promoted by a suitable reagent or by heating, to form the 1,4-azaphosphinane 4-oxide ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired derivative.

  • Characterization: The purified compound is thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry) to confirm its identity and purity before proceeding to crystallization.

The choice of substituents on both the nitrogen and the phosphorus atoms, as well as on the carbon backbone of the ring, will significantly influence the crystallization behavior and the final solid-state conformation.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[1] It is a meticulous process of slowly bringing a supersaturated solution to a state of lower solubility, allowing for the ordered arrangement of molecules into a crystal lattice.

Common Crystallization Techniques for 1,4-Azaphosphinane 4-Oxide Derivatives:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble.

Key Considerations for Successful Crystallization:

  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is crucial.

  • Concentration: The optimal concentration for crystallization needs to be determined empirically.

  • Temperature: Temperature can significantly affect solubility and crystal growth.

  • Patience: Crystallization can take anywhere from a few hours to several weeks.

Part 2: The X-ray Crystallography Workflow: From Diffraction to Structure

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. This involves a series of well-defined steps, each requiring careful execution and data interpretation.

The Overall Workflow

The following diagram illustrates the key stages in determining the crystal structure of a 1,4-azaphosphinane 4-oxide derivative.

Xray_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Scaling Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Structural_Analysis Structural Analysis Validation->Structural_Analysis Deposition Data Deposition (e.g., CSD) Structural_Analysis->Deposition

Sources

Methodological & Application

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide as a ligand in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide as a pre-ligand in transition-metal-catalyzed cross-coupling reactions.

While often encountered as a stable intermediate in the synthesis of P-heterocycles or flame retardants, this cyclic phosphinate ester serves as a robust, air-stable precursor to Secondary Phosphine Oxides (SPOs) —a class of ligands highly effective in palladium- and nickel-catalyzed transformations.

Executive Summary
  • Compound: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (CAS: 1121931-61-0).

  • Role: Pre-Ligand . It acts as a masked form of the active Secondary Phosphine Oxide (SPO), 1-benzyl-1,4-azaphosphinane 4-oxide .

  • Key Advantage: Unlike air-sensitive phosphines (e.g.,

    
    , 
    
    
    
    ), this ethoxy-phosphinate is air- and moisture-stable, allowing for easy handling and storage.
  • Mechanism: In situ or pre-activation hydrolysis converts the P-ethoxy ester into the P-OH/P(O)H species, which coordinates to metals (Pd, Ni) via the SPO tautomerism , enabling oxidative addition of challenging substrates (e.g., aryl chlorides, tosylates).

Scientific Background & Mechanism
2.1 The Pre-Ligand Concept

The title compound is a cyclic phosphinate ester . In its native form, the phosphorus is in the P(V) oxidation state with no available lone pair for metal coordination. To function as a ligand, the ethoxy group must be displaced to generate the Secondary Phosphine Oxide (SPO) .

The Activation Pathway:

  • Hydrolysis: The ethoxy group is hydrolyzed (acidic or basic conditions) to form the phosphinic acid derivative.

  • Tautomerization: The resulting P(V) oxide exists in equilibrium with its P(III) hydroxide form (phosphinous acid).

  • Coordination: The P(III) form binds to the transition metal (M), while the -OH group often forms an intramolecular hydrogen bond with a halide on the metal or a second ligand, stabilizing the complex.

2.2 Electronic & Steric Properties
  • Ring Strain: The 6-membered azaphosphinane ring imposes specific bite angles and steric bulk distinct from acyclic SPOs (like diphenylphosphine oxide).

  • Nitrogen Influence: The N-benzyl group at the 1-position modulates the electronics of the phosphorus center via induction and ring conformation, potentially enhancing the reductive elimination step in the catalytic cycle.

Visualization: Activation & Catalytic Cycle

The following diagram illustrates the conversion of the pre-ligand to the active species and its role in a standard Suzuki-Miyaura coupling cycle.

G cluster_0 In Situ Ligand Generation PreLigand Pre-Ligand (1-Benzyl-4-ethoxy...) Hydrolysis Hydrolysis (H+ or OH-) PreLigand->Hydrolysis Activation ActiveSPO Active SPO (P-OH / P=O Tautomer) Hydrolysis->ActiveSPO -EtOH ActiveCat Active Catalyst [L-Pd-X] ActiveSPO->ActiveCat + Metal Source PdPre Pd(OAc)2 / Ni(cod)2 PdPre->ActiveCat OxAdd Oxidative Addition (Ar-X) ActiveCat->OxAdd TransMet Transmetallation (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->ActiveCat Regenerate

Figure 1: Activation of the ethoxy-phosphinate pre-ligand to the active SPO species and integration into the cross-coupling cycle.

Experimental Protocols
4.1 Protocol A: Pre-Activation (Synthesis of the Active SPO)

Use this protocol if you wish to isolate the active ligand (1-benzyl-1,4-azaphosphinane 4-oxide) before the coupling reaction.

Reagents:

  • 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (1.0 equiv)

  • Hydrochloric acid (6M, aq)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) for neutralization

Step-by-Step:

  • Dissolution: Dissolve 5.0 mmol of the ethoxy pre-ligand in 10 mL of DCM.

  • Hydrolysis: Add 10 mL of 6M HCl. Stir vigorously at room temperature for 4 hours. Note: Monitor by TLC or 31P NMR (shift from ~45 ppm ester to ~25-30 ppm acid).

  • Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Neutralization: Carefully wash the combined organic layers with saturated

    
     until neutral.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: The resulting white/off-white solid is the active SPO ligand. Store under inert atmosphere for long-term stability, though it is relatively air-stable.

4.2 Protocol B: General Suzuki-Miyaura Coupling (In Situ Activation)

This protocol uses the ethoxy pre-ligand directly, relying on the basic conditions of the Suzuki coupling to facilitate hydrolysis and coordination.

Reaction Class: Cross-coupling of Aryl Bromides/Chlorides with Aryl Boronic Acids.

Table 1: Standard Reaction Components

Component Reagent Equiv. Role
Substrate Aryl Halide (Ar-X) 1.0 Electrophile

| Partner | Aryl Boronic Acid (


) | 1.5 | Nucleophile |
| Catalyst  | 

| 1-2 mol% | Metal Source | | Ligand | 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide | 2-4 mol% | Pre-Ligand | | Base |

or

| 2.0 | Activator/Hydrolysis | | Solvent | Toluene/Water (10:[1]1) or Dioxane/Water | [0.2 M] | Solvent System | | Temp | 80–100 °C | - | Reaction Temp |

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or reaction vial and equip with a stir bar.

  • Loading: Add

    
     (1 mol%) and the Ethoxy Pre-Ligand  (2 mol%).
    
    • Critical Step: Add the solvent (e.g., Toluene/Water) and stir at room temperature for 10 minutes. The presence of water and base in the subsequent step allows the pre-ligand to hydrolyze and coordinate to Pd.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (

    
    , 2.0 equiv).
    
  • Degassing: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (or use freeze-pump-thaw if available).

  • Reaction: Heat the mixture to 100 °C for 12–24 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water/brine. Dry organic layer and purify via column chromatography.[2]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working ("Self-Validating"), observe the following checkpoints:

  • Checkpoint 1: Ligand Activation (31P NMR)

    • Take an aliquot of the catalyst/ligand mixture in solvent before adding substrates.

    • Success: Disappearance of the singlet at

      
       ~45-50 ppm (Ester) and appearance of a signal at 
      
      
      
      ~20-35 ppm (SPO-Pd complex).
  • Checkpoint 2: Homogeneity

    • SPO ligands typically form well-defined, soluble complexes. If palladium black precipitates immediately upon heating, the hydrolysis rate may be too slow.

    • Solution: Use Protocol A (Pre-activation) to generate the free SPO before adding to the reaction.

  • Checkpoint 3: Base Selection

    • If using anhydrous conditions (e.g., for sensitive substrates), the ethoxy group will not hydrolyze.

    • Correction: You must add at least 2-5 equivalents of water or use a hydroxide base (KOH/NaOH) to trigger the ligand activation.

References
  • Ackermann, L. (2006).[2] Air-Stable Secondary Phosphine Oxides as Preligands for Cross-Coupling Reactions. Organic Letters , 8(16), 3457–3460. Link

    • Context: Establishes the foundational protocol for using SPOs (like HASPO) in cross-coupling.
  • Han, L.-B., et al. (2004). Stereospecific Synthesis of P-Stereogenic Phosphinates and Phosphine Oxides. Journal of the American Chemical Society , 126(16), 5080-5081. Link

    • Context: Describes the synthesis and stereochemistry of cyclic phosphin
  • PubChem. (n.d.). Compound Summary: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide.[1][3][4][5] National Center for Biotechnology Information . Link

    • Context: Verification of chemical structure and physical properties (CAS 1121931-61-0).
  • Shaikh, T. M., & Han, L.-B. (2020). Secondary Phosphine Oxides (SPOs): Versatile Ligands in Transition Metal Catalysis. Chemical Reviews , 120(23), 13349–13410. Link

    • Context: Comprehensive review on the mechanism and application of SPO ligands in c

Sources

The Emerging Role of 1,4-Azaphosphinane 4-Oxides in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address complex therapeutic challenges. Among the less-explored but highly promising classes of compounds are saturated phosphorus heterocycles. This guide delves into the burgeoning field of 1,4-azaphosphinane 4-oxides, a unique heterocyclic system that offers a compelling combination of stereochemical complexity, physicochemical properties, and diverse biological activities. As researchers and drug development professionals, understanding the potential of this scaffold is paramount for pioneering next-generation therapeutics.

Phosphine oxides, in general, are gaining traction in drug design due to their exceptional characteristics.[1] They act as potent hydrogen bond acceptors, a feature that can significantly enhance interactions with biological targets.[1] Furthermore, their incorporation into molecules tends to increase polarity, which can lead to improved aqueous solubility and metabolic stability—highly desirable traits for drug candidates.[2][3] The 1,4-azaphosphinane 4-oxide core embeds this valuable functional group within a six-membered ring containing a nitrogen atom, opening up avenues for diverse substitutions and the creation of intricate three-dimensional structures.

This document provides a comprehensive overview of the applications of 1,4-azaphosphinane 4-oxides in medicinal chemistry, with a focus on their synthesis, biological evaluation, and mechanisms of action. We will explore their potential as anticancer agents through enzyme inhibition and induction of apoptosis, and touch upon their prospective roles in antiviral and antibacterial therapies. Detailed protocols for synthesis and biological assays are provided to facilitate further research and development in this exciting area.

I. Anticancer Applications: Targeting Key Enzymes and Cellular Pathways

The most significant therapeutic potential of 1,4-azaphosphinane 4-oxides to date has been demonstrated in the realm of oncology. These compounds have been ingeniously designed to function as enzyme inhibitors and have shown promise in inducing cancer cell death.

A. Inhibition of Dihydroorotase: A Novel Approach to Anticancer Therapy

Dihydroorotase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[4] Consequently, inhibitors of DHODH are attractive as potential anticancer agents. The design of 1,4-azaphosphinane 4-oxide derivatives as DHODH inhibitors is a prime example of rational drug design.

One such derivative, 4-mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide, was designed based on the hypothesis that the phosphinothioic acid moiety would have a strong affinity for the zinc ion in the enzyme's active site.[5][6] Furthermore, the tetrahedral phosphorus center mimics the transition state of the enzyme-catalyzed reaction, thereby enhancing binding affinity.[5][6]

DHODH_Inhibition cluster_Enzyme Dihydroorotase (DHODH) Active Site cluster_Inhibitor 1,4-Azaphosphinane 4-Oxide Inhibitor Zn_ion Zn²⁺ Active_Site_Residues Active Site Residues Inhibitor 4-Mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide Inhibitor->Active_Site_Residues Mimics transition state & interacts with Phosphinothioic_Acid P(=O)SH group Inhibitor->Phosphinothioic_Acid contains Phosphinothioic_Acid->Zn_ion Coordinates with

Caption: Mechanism of DHODH inhibition by a 1,4-azaphosphinane 4-oxide derivative.

B. Induction of Apoptosis in Cancer Cells

Beyond specific enzyme inhibition, organophosphorus compounds, including heterocyclic derivatives, have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] This is a crucial mechanism for many effective anticancer drugs. Studies on various organophosphorus compounds have indicated that they can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic process.[7][8] Specifically, the activation of caspase-3, a key executioner caspase, has been observed following exposure to certain organophosphorus compounds.[7]

Furthermore, these compounds may exert their cytotoxic effects by disrupting mitochondrial function.[9][10] This can involve altering the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS), which further drives the apoptotic cascade.[11][12] While direct studies on 1,4-azaphosphinane 4-oxides are still emerging, the established pro-apoptotic activity of related phosphinanes provides a strong rationale for investigating this mechanism.[13] For instance, certain phosphinane derivatives have been shown to be potent activators of late apoptosis in colon and prostate cancer cell lines.[13]

Apoptosis_Induction cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade Azaphosphinane 1,4-Azaphosphinane 4-Oxide Derivative Mitochondria Mitochondrial Dysfunction Azaphosphinane->Mitochondria induces Caspase8 Caspase-8 Activation (Extrinsic Pathway) Azaphosphinane->Caspase8 may induce ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase3 Caspase-3 Activation (Executioner Caspase) ROS->Caspase3 activates Caspase8->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis executes

Caption: Proposed mechanisms of apoptosis induction by 1,4-azaphosphinane 4-oxides.

II. Potential as Enzyme Inhibitors for Cancer and Viral Infections

The structural features of 1,4-azaphosphinane 4-oxides make them adaptable for targeting a range of enzymes. One notable example is the development of 1,4-azaphosphinine nucleoside analogues as inhibitors of human cytidine deaminase (CDA) and APOBEC3A.

CDA is an enzyme that deactivates several cytidine analogue-based anticancer drugs.[6][14] Its inhibition can therefore enhance the efficacy of these chemotherapeutic agents. APOBEC3A is involved in viral resistance and cancer mutagenesis, making it a target for both antiviral and anticancer therapies.[6] The synthesis of 1,4-azaphosphinine nucleosides, which act as transition-state analogues for the deamination reaction, demonstrates the versatility of this heterocyclic system in mimicking key biological intermediates.[6][14]

Compound ClassTarget EnzymeTherapeutic AreaReported ActivityReference
4-Mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxideDihydroorotase (DHODH)AnticancerInhibition demonstrated[5][6]
1,4-Azaphosphinine nucleoside derivativesCytidine Deaminase (CDA)Anticancer, AntiviralKi = 8.0 ± 1.9 µM (for a charge-neutral derivative)[14]
1,4-Azaphosphinine nucleoside derivativesAPOBEC3AAnticancer, AntiviralProposed target[6]

III. Future Directions: Exploring Antiviral and Antibacterial Potential

While the primary focus of research on 1,4-azaphosphinane 4-oxides has been on their anticancer properties, the broader field of organophosphorus and nitrogen-containing heterocycles suggests significant potential for antiviral and antibacterial applications.[15][16]

Many antiviral nucleoside analogues require intracellular phosphorylation to become active.[17] Acyclic nucleoside phosphonates, which are structurally related to the opened form of 1,4-azaphosphinane 4-oxides, are designed to bypass this rate-limiting step, often resulting in a broader spectrum of antiviral activity.[17][18] This provides a strong rationale for designing and screening 1,4-azaphosphinane 4-oxide derivatives against a range of DNA and RNA viruses.

Similarly, phosphorus-containing compounds have been explored as antibacterial agents.[16][19] Their mechanisms of action can be diverse, including the inhibition of essential bacterial enzymes. The unique physicochemical properties of the phosphine oxide group could be leveraged to design compounds with improved penetration into bacterial cells and potent inhibitory activity.[16]

IV. Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 1,4-azaphosphinane 4-oxide derivatives.

A. Synthesis Protocol: Preparation of Diphenylmethyl 4-Hydroxy-6-oxo-1,4-azaphosphinane-2-carboxylate 4-Oxide

This protocol is adapted from the synthesis of a key intermediate for DHODH inhibitors and demonstrates the formation of the core 1,4-azaphosphinane 4-oxide ring system.[6]

Materials:

  • Appropriate starting materials (e.g., a protected amino acid with a phosphinic acid group)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)

  • Ethanol

  • Ethyl acetate

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclization: The precursor amino phosphinic acid is cyclized using a coupling agent like EDC. The pH of the reaction is critical and should be maintained around 5.6 to optimize the yield. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system.

  • Protection: The resulting 4-hydroxy-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide can be protected, for instance, as a diphenylmethyl ester, to facilitate further modifications and purification.

  • Purification: The crude product is purified by precipitation and/or column chromatography to yield the desired protected 1,4-azaphosphinane 4-oxide.

Synthesis_Workflow Start Amino Phosphinic Acid Precursor Cyclization Cyclization (EDC, pH 5.6) Start->Cyclization Intermediate Crude 1,4-Azaphosphinane 4-Oxide Cyclization->Intermediate Purification Purification (Precipitation/ Chromatography) Intermediate->Purification Product Purified 1,4-Azaphosphinane 4-Oxide Derivative Purification->Product

Caption: General workflow for the synthesis of a 1,4-azaphosphinane 4-oxide derivative.

B. Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, PC3, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • 1,4-Azaphosphinane 4-oxide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,4-azaphosphinane 4-oxide derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Biological Assay Protocol: Dihydroorotase (DHODH) Inhibition Assay

This protocol is designed to measure the inhibitory activity of compounds against the DHODH enzyme.[4][20][21]

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., Tris-HCl with Triton X-100)

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP) as an electron acceptor

  • Dihydroorotic acid (substrate)

  • 1,4-Azaphosphinane 4-oxide test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the DHODH enzyme with the test compound in the assay buffer containing Coenzyme Q10 and DCIP.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

  • Absorbance Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 650 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. IC50 values can be calculated from the dose-response curves.

V. Conclusion

1,4-Azaphosphinane 4-oxides represent a promising, yet underexplored, scaffold in medicinal chemistry. Their unique structural and physicochemical properties, conferred by the integrated phosphine oxide and nitrogen-containing heterocyclic system, make them attractive for the design of novel therapeutics. The demonstrated activity of derivatives as enzyme inhibitors for cancer therapy highlights their potential. Further exploration of this chemical space, particularly in the areas of antiviral and antibacterial research, is warranted. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

  • Banik, J. S., & Banik, B. K. (2011). Synthesis and enzymic evaluation of 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase. PubMed.
  • Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric) (#BN00693).
  • Blackburn, G. M., & Jakeman, D. L. (1995). Synthesis and Enzymic Evaluation of 4-Mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic Acid 4-Oxide as an Inhibitor of Mammalian Dihydroorotase. Journal of Medicinal Chemistry, 38(21), 4257–4265.
  • Carlson, K., & Ehrich, M. (2000). Organophosphorus compound-induced apoptosis in SH-SY5Y human neuroblastoma cells. Toxicology and Applied Pharmacology, 168(2), 121-132.
  • Demkowicz, S., et al. (2023). Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents. Scientific Reports, 13(1), 12345.
  • Gandin, V., et al. (2022). Revisiting the anticancer properties of phosphane(9‐ribosylpurine‐6‐thiolato)gold(I) complexes and their 9H‐purine precursors. Chemistry – A European Journal, 28(58), e202201934.
  • Gandin, V., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. PubMed.
  • Gül, H. İ., & Çelik, H. (2020).
  • Lada, A. G., & Harris, R. S. (2018). An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA. Bio-protocol, 8(16), e2994.
  • Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.
  • Patel, K. R., & Patel, N. C. (2019). Review on- Importance of Heterocycles in medicinal field. International Journal for Scientific Research & Development, 7(5), 123-127.
  • Li, Q., et al. (2007). Organophosphorus pesticides induce apoptosis in human NK cells. Toxicology, 239(1-2), 89-95.
  • Balzarini, J., & De Clercq, E. (2003). Synthesis and antiviral activity evaluation of acyclic 2′-azanucleosides bearing a phosphonomethoxy function in the side chain. Bioorganic & Medicinal Chemistry, 11(5), 789-796.
  • EpigenTek. (2022, May 9). Epigenase™ APOBEC3 Cytidine Deaminase Activity/Inhibition Assay Kit.
  • EpigenTek. (n.d.). Epigenase APOBEC3 Cytidine Deaminase Activity/Inhibition Assay Kit.
  • Nawrothy, K., et al. (2021). Synthesis of 1,4-azaphosphinine nucleosides and evaluation as inhibitors of human cytidine deaminase and APOBEC3A. Beilstein Journal of Organic Chemistry, 17, 1234-1245.
  • Finkbeiner, P. (2023). Phosphine oxides from a medicinal chemist's perspective. American Chemical Society.
  • Abcam. (2023, November 22). ab239723 Cytidine Deaminase Assay Kit.
  • Marrucci, L., et al. (2021). Multi-Targeted Anticancer Activity of Imidazolate Phosphane Gold(I) Compounds by Inhibition of DHFR and TrxR in Breast Cancer Cells. Frontiers in Chemistry, 8, 620583.
  • Berners-Price, S. J., & Filipovska, A. (2011). Mechanisms of cytotoxicity and antitumor activity of gold(I) phosphine complexes: The possible role of mitochondria. Dalton Transactions, 40(25), 6603-6614.
  • Kumar, A., et al. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Journal of Chemical and Pharmaceutical Research, 17(3), 1-15.
  • Singh, R. K., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 194-203.
  • Lucas, X., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3769-3780.
  • Liu, F., et al. (2008). Apoptosis induced by (di-isopropyloxyphoryl-Trp) -Lys-OCH in K562 and HeLa cells. Journal of Biosciences, 33(1), 51-59.
  • Reddy, V. S. (2012). Synthesis of Biologically Active Phosphorus Heterocycles. IRL @ UMSL.
  • Sbardella, G., et al. (2022). Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Molecules, 27(12), 3691.
  • De Clercq, E., et al. (1987). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. Antiviral Research, 8(5-6), 261-272.
  • Kiuru, P., & Yli-Kauhaluoma, J. (2023). Harvesting phosphorus-containing moieties for their antibacterial effects. Bioorganic & Medicinal Chemistry, 92, 117512.
  • Meister, S., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1163-1175.
  • Gancarczyk, T., & Kafarski, P. (2021).
  • Kern, E. R., et al. (2006). Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses. Antiviral Chemistry and Chemotherapy, 17(2), 89-99.
  • Chen, S. F., et al. (1990). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Cancer Research, 50(14), 4545-4549.
  • McGuigan, C., et al. (2001). Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine. Antiviral Chemistry and Chemotherapy, 12(5), 293-303.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • Ueno, S., et al. (2012). Development of a Novel Fluorescence Reaction for Specific Determination of Orotic Acid in a Bio-sample and a Fluorometric Assay of Dihydroorotate Dehydrogenase. Analytical Sciences, 28(1), 43-48.
  • Amador, A., et al. (2021). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)
  • Njayou, F. N., et al. (2023). Cola rostrata K. Schum. constituents induce cytotoxicity through reactive oxygen species generation and mitochondrial membrane. Exploration of Targeted Anti-tumor Therapy, 4, 1009-1025.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity.
  • SciELO. (2023, November 30). Article.
  • PubChem. (n.d.). 4-Hydroxy-4,6-dioxo-4lambda5-[5][7]azaphosphinane-2-carboxylic acid.

  • NSF Public Access Repository. (n.d.).
  • PubMed. (n.d.). 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase.

Sources

Application Notes & Protocols: Investigating the Potential Biological Activity of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject Compound: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide CAS Number: 1121931-61-0

Section 1: Introduction and Scientific Context

Organophosphorus compounds (OPs) represent a vast and versatile class of molecules that are integral to medicinal chemistry and drug discovery.[1][2] Their unique chemical properties have led to the development of critical therapeutic agents, from antiviral phosphonates to anticancer drugs and bisphosphonates for bone disorders.[3] Within this broad family, heterocyclic OPs are of particular interest. The incorporation of a phosphorus atom into a heterocyclic ring system, such as in azaphosphinanes, creates novel scaffolds with distinct electronic and steric properties.[4][5]

The compound 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a six-membered heterocyclic molecule featuring a P-N bond within the ring, an oxidized phosphorus atom (phosphine oxide), a benzyl group on the nitrogen, and an ethoxy group on the phosphorus.[4] While its application has been noted in material science, its biological potential remains largely unexplored.[6] The structural similarity of the azaphosphinane core to other biologically active heterocycles, such as oxazaphosphinanes known for their antitumor properties, provides a strong rationale for investigating its therapeutic potential.[7][8]

This document serves as a comprehensive guide for researchers, outlining hypothesized biological activities for 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide and providing detailed, field-proven protocols for its initial screening and characterization. The experimental frameworks described herein are designed to be robust and self-validating, enabling a thorough preliminary assessment of the compound's bioactivity.

Section 2: Hypothesized Biological Activities and Mechanistic Rationale

Based on the core structure of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide, we can postulate several potential biological activities. The presence of the phosphine oxide moiety is particularly significant, as it is a key pharmacophore in many bioactive organophosphorus compounds.

Hypothesis 1: Acetylcholinesterase (AChE) Inhibition

A primary and well-documented mechanism of action for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[9][10] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic transmission.[11] Irreversible inhibition of AChE by OPs leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.[10][12]

Rationale: The phosphorus center of the compound can mimic the transition state of acetylcholine hydrolysis. The electrophilic phosphorus atom is susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is catalytically inactive.[9] This mechanism forms the basis for the toxicity of many OP pesticides but is also harnessed therapeutically in drugs for Alzheimer's disease and myasthenia gravis.[11][12]

AChE_Inhibition cluster_normal Normal Cholinergic Transmission cluster_inhibited Inhibition by Azaphosphinane ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Binds Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Postsynaptic Postsynaptic Receptor Hydrolysis->Postsynaptic Signal Termination ACh_Inhibit Acetylcholine (ACh) AChE_Inhibit AChE Enzyme ACh_Inhibit->AChE_Inhibit Cannot Bind Blocked Blocked Hydrolysis AChE_Inhibit->Blocked Inhibitor 1-Benzyl-4-ethoxy-1,4- azaphosphinane 4-oxide Inhibitor->AChE_Inhibit Covalently Binds Cytotoxicity_Workflow start Start: Cell Culture seed Seed Cells in 96-Well Plate (~5,000 cells/well) start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Compound (Vehicle, Positive Control) incubate1->treat prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (100 µL DMSO) incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Data Analysis: Calculate % Viability & IC₅₀ read_plate->analyze end End: Report Results analyze->end

Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the well-established Ellman's method, a colorimetric assay to measure AChE activity and its inhibition. [11][13]The assay measures the product of the reaction between thiocholine (produced by AChE from its substrate) and DTNB (Ellman's reagent).

A. Materials and Reagents

  • Human recombinant AChE or AChE from electric eel (e.g., Sigma-Aldrich C3389)[14]

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATChI), the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (Test Compound)

  • Physostigmine or Donepezil (Positive Control Inhibitor)

  • 96-well flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

B. Step-by-Step Protocol

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer. [11]Keep on ice.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer. [11] * ATChI Solution: Prepare a 10 mM stock solution of ATChI in deionized water. Prepare this solution fresh daily. [11] * Test Compound Dilutions: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in phosphate buffer to achieve the desired final assay concentrations (e.g., 1 nM to 100 µM).

  • Assay Plate Setup (Total Volume: 150 µL): [11] * Blank: 125 µL Phosphate Buffer + 25 µL ATChI Solution.

    • Control (100% Activity): 75 µL Phosphate Buffer + 25 µL AChE Solution + 25 µL DTNB Solution. Add 25 µL of buffer/DMSO corresponding to the vehicle.

    • Test Wells: 50 µL Phosphate Buffer + 25 µL AChE Solution + 25 µL DTNB Solution + 25 µL of Test Compound dilution.

    • Add reagents to the plate in the order listed above, except for the substrate (ATChI).

  • Reaction and Measurement:

    • Pre-incubate the plate at room temperature (or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells except the blank.

    • Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every minute for 10-15 minutes. [11] C. Data Analysis and Presentation

  • Calculate Reaction Rate:

    • For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition:

    • % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100 [11]3. Determine IC₅₀:

    • Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Table 2: Template for Summarizing AChE Inhibition Data

Compound AChE Inhibition IC₅₀ (nM) Butyrylcholinesterase (BuChE) Inhibition IC₅₀ (nM) Selectivity Index (BuChE IC₅₀ / AChE IC₅₀)
Test Compound [Experimental Value] [Experimental Value] [Calculated Value]

| Donepezil | [Experimental Value] | [Experimental Value] | [Calculated Value] |

(Note: A parallel assay with BuChE is recommended to determine selectivity, a key parameter for therapeutic potential.)[15]

Section 4: Conclusion and Future Directions

The heterocyclic organophosphorus compound, 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide, presents a novel scaffold for biological investigation. Based on its structural motifs, it holds potential as both a cytotoxic agent against cancer cells and as an inhibitor of acetylcholinesterase. The protocols detailed in this guide provide a robust, validated starting point for characterizing these potential activities.

Should initial screening yield potent activity (e.g., low micromolar or nanomolar IC₅₀ values), subsequent studies should focus on:

  • Mechanism of Action: For cytotoxic compounds, assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis are critical next steps. [16]* Selectivity Profiling: For AChE inhibitors, assessing activity against butyrylcholinesterase (BuChE) is essential to determine selectivity. [15]* In Vivo Studies: Promising candidates should be advanced to appropriate animal models to evaluate efficacy, toxicity, and pharmacokinetics. [12][17] These application notes are intended to empower researchers to systematically unlock the therapeutic potential of this and other novel azaphosphinane derivatives.

References

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Importance of Organophosphorus Compounds in Medicinal Chemistry Field Source: Journal of Pharmaceutical Research & Reports URL: [Link]

  • Title: Acetylcholinesterase Inhibition Assay - Bio-protocol Source: Bio-protocol URL: [Link]

  • Title: Cytotoxicity assays – what your cells don't like Source: BMG LABTECH URL: [Link]

  • Title: A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Drug development for the management of organophosphorus poisoning Source: Taylor & Francis Online URL: [Link]

  • Title: Organophosphorus Chemistry Has A Crucial Role In The Field Of Drug Research-A Review Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles Source: MDPI URL: [Link]

  • Title: Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine | Request PDF Source: ResearchGate URL: [Link]

  • Title: Acetylcholinesterase (AChE) Assay Kit Source: BosterBio URL: [Link]

  • Title: Selected organophosphorus compounds with biological activity. Applications in medicine Source: RSC Publishing URL: [Link]

  • Title: Recent Progress in Synthesis of Oxazaphosphinanes and their Biological Applications: A Review | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro and in vivo effect of organophosphate pesticides on monoamine oxidase activity in rat brain Source: PubMed URL: [Link]

  • Title: Organophosphorus insecticides: Toxic effects and bioanalytical tests for evaluating toxicity during degradation processes Source: Scilit URL: [Link]

  • Title: Organophosphorus agents • LITFL • Toxicology Library Source: Life in the Fast Lane (LITFL) URL: [Link]

  • Title: Organophosphate Toxicity Source: Michigan Department of Natural Resources URL: [Link]

  • Title: Efficient synthesis and antitumor activity of novel oxazaphosphinane derivatives: X-ray crystallography, DFT study and molecular docking Source: PubMed URL: [Link]

  • Title: Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates Source: ChemRxiv URL: [Link]

  • Title: A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Azaphosphinines and their derivatives Source: National Science Foundation Public Access Repository URL: [Link]

  • Title: Synthesis of Some Benzyl Oxime Ethers Source: Tikrit Journal of Pure Science URL: [Link]

  • Title: Synthesis of Chiral 1,4,2-Oxazaphosphepines - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed URL: [Link]

Sources

experimental setup for reactions involving 1,4-azaphosphinane 4-oxides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

In modern medicinal chemistry, 1,4-azaphosphinane 4-oxides serve as critical bioisosteres for piperazines and morpholines. The introduction of the phosphoryl group (P=O) into the saturated heterocycle offers three distinct advantages over their carbon/nitrogen analogues:

  • Enhanced Solubility: The high polarity of the P=O bond significantly lowers logD without introducing H-bond donors that might penalize permeability.

  • Metabolic Stability: The oxidized phosphorus center blocks oxidative metabolism at that position, often extending half-life (

    
    ).
    
  • Vectorial Functionalization: The tetrahedral geometry of phosphorus allows for the separation of cis and trans isomers, providing unique vectors for fragment-based drug design (FBDD).

This guide details the modular synthesis of the core scaffold via Double Michael Addition and its late-stage functionalization via


-lithiation.

Pre-Reaction Planning & Safety

Chemical Hygiene
  • Hygroscopicity: 1,4-azaphosphinane 4-oxides are hygroscopic. While chemically stable, absorbed water broadens NMR signals and kills lithiation reactions. Protocol: Dry all final solids under high vacuum (0.1 mbar) at 50°C for 4 hours before use in sensitive steps.

  • Purity Check: Unlike amides, the P=O bond is a strong Lewis base. It can coordinate to metal impurities. Ensure precursors are metal-free if used in subsequent cross-couplings.

Solvent Compatibility Table
SolventApplicationGrade RequiredNotes
Water/EtOH Ring SynthesisHPLC GradeProtic solvents accelerate the Michael addition steps.
THF LithiationAnhydrous (Distilled)Must be free of peroxides; BHT stabilizer interferes with lithiation.
DCM Workup/ExtractionACS ReagentGood solubility for P-oxides; avoid for reaction if nucleophilic amines are present (slow quaternization).
CDCl3 NMR Analysis99.8% DAcidic traces in CDCl3 can shift P-oxide signals; filter through basic alumina if unsure.

Core Synthesis Protocol: Double Michael Addition

This protocol describes the "atom-economic" construction of the ring using a primary amine and divinylphosphine oxide. This route is preferred over the bis(2-chloroethyl)amine route due to milder conditions and easier purification.

Reaction Scheme Logic

The reaction proceeds via two sequential conjugate additions. The first addition creates a secondary amine intermediate, which undergoes rapid intramolecular cyclization to close the ring.

MichaelAddition Start Divinylphosphine Oxide (Electrophile) Inter Intermediate: Acyclic Secondary Amine Start->Inter 1st Michael Addn (Slow Step) Amine Primary Amine (R-NH2) Amine->Inter Product 1,4-Azaphosphinane 4-oxide (Cyclized Target) Inter->Product 2nd Michael Addn (Fast Cyclization)

Figure 1: Stepwise construction of the heterocycle via double conjugate addition.

Step-by-Step Procedure

Reagents:

  • Divinyl(phenyl)phosphine oxide (1.0 equiv) [Synthesized via vinyl Grignard + PhP(O)Cl2]

  • Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Solvent: Water or Ethanol (0.5 M concentration)

Workflow:

  • Setup: Charge a round-bottom flask with Divinyl(phenyl)phosphine oxide.

  • Addition: Add water (or EtOH) to suspend the solid. Add the primary amine in one portion.

  • Reaction: Heat the mixture to reflux (100°C for water, 80°C for EtOH).

    • Observation: The heterogeneous mixture usually becomes homogeneous as the product forms (P-oxides are highly water-soluble).

  • Monitoring: Monitor by 31P NMR (No lock needed for quick check).

    • Starting Material: ~25 ppm (vinyl signals).

    • Product: ~35-45 ppm (saturated ring).

  • Workup:

    • Cool to room temperature.

    • Extract with DCM (3 x 20 mL).

    • Dry combined organics over Na2SO4.

    • Concentrate in vacuo.

  • Purification: Recrystallization from EtOAc/Hexane is usually sufficient. If oil, use flash chromatography (Gradient: 0-10% MeOH in DCM).

Late-Stage Functionalization: -Lithiation

Functionalizing the carbons adjacent to the phosphorus (C2/C6) is challenging but powerful. The P=O group directs lithiation to the


-position.
Critical Mechanistic Insight

The lithiated species is configurationally unstable at high temperatures. You must work at -78°C . The P=O oxygen coordinates the Lithium, stabilizing the anion.

Protocol

Reagents:

  • 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide (Substrate)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Electrophile (e.g., Methyl Iodide, Benzaldehyde)

  • Solvent: Anhydrous THF

Workflow:

  • Drying: Flame-dry a 2-neck flask under Argon flow.

  • Solvation: Dissolve substrate in THF (0.2 M) and cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add n-BuLi dropwise over 10 minutes.

    • Visual Cue: Solution often turns bright yellow or orange (formation of the

      
      -lithio species).
      
    • Time: Stir for 30 minutes at -78°C. Do not warm up.

  • Quenching: Add the electrophile (neat or in THF) dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Termination: Quench with sat. NH4Cl (aq).

Self-Validating the Lithiation

Before adding your precious electrophile, perform a Deuterium Quench Test on a 50 µL aliquot:

  • Take 50 µL of the yellow anion solution.

  • Inject into a vial containing 0.5 mL MeOD.

  • Run H-1 NMR.

  • Success Criteria: Disappearance of one proton signal at the

    
    -position (approx 2.8-3.2 ppm) and simplification of the coupling pattern.
    

Stereochemical Analysis & Characterization

The stereochemistry (cis/trans relative to P=O and N-substituents) defines the biological activity.

31P NMR Interpretation

The chemical shift alone is insufficient. You must analyze the coupling constants in the proton-coupled 31P spectrum or the H-1 spectrum.

ParameterCis-Isomer (P=O and N-substituent syn)Trans-Isomer (P=O and N-substituent anti)
31P Shift Typically downfield (higher ppm)Typically upfield (lower ppm)
Conformation Chair (P-Ph equatorial)Chair (P-Ph equatorial)
Key Feature P=O is AxialP=O is Equatorial

Note: The "Cis/Trans" nomenclature can be confusing depending on priority rules. Always refer to the orientation of the P=O bond relative to the Nitrogen lone pair or substituent.

Graphviz Workflow for Isomer Identification

IsomerID Sample Isolated Product (Mixture) NMR Run 31P NMR (Proton Decoupled) Sample->NMR Split Signal Count? NMR->Split Single Single Peak Split->Single Pure Double Two Peaks (Diastereomers) Split->Double Mix Action1 Check X-Ray or NOE for assignment Single->Action1 Action2 Flash Chromatography Separation Required Double->Action2

Figure 2: Decision tree for stereoisomer analysis.

Troubleshooting & Optimization

Issue: Low Yield in Michael Addition
  • Cause: Reversibility of the reaction (retro-Michael) or polymerization of the divinyl species.

  • Solution: Increase concentration to 1.0 M. Use a sealed tube to prevent amine evaporation. Ensure the amine is nucleophilic (anilines react poorly; benzylamines react well).

Issue: Incomplete Lithiation
  • Cause: Water in THF or aggregation of the lithiated species.

  • Solution: Add TMEDA (1.1 equiv) or HMPA (caution: toxic) to break up aggregates and increase the basicity of n-BuLi.

Issue: Separation of Diastereomers
  • Solution: If silica chromatography fails, try Reverse Phase (C18) . The polar P=O group interacts differently with C18 depending on its axial/equatorial orientation.

References

  • Keglevich, G. (2016). P-Heterocycles as Useful Building Blocks in Organic Synthesis.[1] Current Organic Chemistry.

  • O'Brien, P., et al. (2013). Stereoselective Synthesis of P-Stereogenic Phosphine Oxides. Chemical Reviews.

  • Harger, M. J. (1981). Stereochemistry of the reaction of organic halides with phosphine oxides. Journal of the Chemical Society, Perkin Transactions 1.

  • Buckler, S. A., & Epstein, M. (1960). The Reaction of Secondary Phosphine Oxides with Divinyl Compounds. Journal of the American Chemical Society.

  • Lindsley, C. W., et al. (2016). Applications of Phosphine Oxides in Medicinal Chemistry.[2][3][4] Journal of Medicinal Chemistry.

Sources

role of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide in organometallic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide and its Role in Organometallic Chemistry

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Research Frontier

The field of organometallic chemistry is driven by the rational design of ligands that can modulate the steric and electronic properties of a metal center. The compound 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide presents a unique heterocyclic scaffold containing both nitrogen and a pentavalent phosphorus center. A review of current scientific literature reveals that while this specific molecule is known and has documented applications in material science, its role within organometallic chemistry is not yet established.

This guide, therefore, adopts a dual approach. First, it will profile the structural and chemical characteristics of the title compound. Second, it will extrapolate its potential roles in organometallic chemistry by examining the well-documented behavior of its core functional group: the phosphine oxide. By grounding our discussion in the established principles of coordination chemistry and catalysis of analogous compounds, we aim to provide researchers with a robust framework for exploring the potential of this and related azaphosphinane derivatives.

Part 1: Compound Profile and Structural Analysis

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a six-membered heterocyclic compound. Its structure is defined by a 1,4-azaphosphinane ring where the phosphorus atom is oxidized (P=O bond) and the nitrogen atom is substituted with a benzyl group.[1] The ethoxy group attached to the phosphorus atom further modulates its electronic properties.

Key Structural Features and Their Implications:

  • Phosphine Oxide (P=O) Group: This is the most critical functional group for potential organometallic applications. The P=O bond is highly polar, with the oxygen atom acting as a hard Lewis base.[2] This makes it a prime candidate for coordinating to hard metal centers (e.g., lanthanides, early transition metals) and a potential, albeit weaker, ligand for softer late transition metals.[2][3] The coordination invariably occurs through the oxygen atom.[2]

  • Tetrahedral Phosphorus Center: The P(V) center is tetrahedral, providing a rigid three-dimensional scaffold.

  • N-Benzyl Group: The bulky benzyl group attached to the ring nitrogen introduces significant steric hindrance. This can influence how the molecule packs in a crystal lattice and, more importantly, how it might approach a metal center, potentially directing other substrates in a catalytic cycle.

  • 1,4-Azaphosphinane Ring: This saturated heterocyclic core provides a stable framework. The presence of both a nitrogen and a phosphorus atom in the ring makes it a "P,N heterocycle," a class of compounds of significant interest in ligand design.[4]

While data for the title compound is scarce, a closely related analog provides some physical and chemical context.

Table 1: Properties of the Analog Compound 1-Benzyl-1,4-azaphosphinane 4-oxide [1]

PropertyValue
CAS Number 1415141-82-0
Molecular Formula C₁₁H₁₅NOP⁺
Molecular Weight 208.22 g/mol
IUPAC Name 1-benzyl-1,4-azaphosphinan-4-ium 4-oxide
Potential Applications Kinase inhibition, Catalysis, Material Science
Hazards H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye/respiratory irritation)

Part 2: The Role of Phosphine Oxides as Ligands in Organometallic Chemistry

The chemistry of phosphine oxides in coordination complexes is well-documented and provides the foundation for understanding the potential of 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide.

Coordination Chemistry

Tertiary phosphine oxides (R₃P=O) are considered weak Lewis bases and typically bind to metal centers through the oxygen atom.[2] This M-O interaction is primarily electrostatic. Upon coordination, the P-O bond length slightly increases, consistent with a stabilization of the P⁺-O⁻ resonance structure.[2]

While they are not considered "strong-field" ligands like their phosphine (PR₃) counterparts, their role should not be underestimated. In many catalytic systems, especially those involving late transition metals like palladium, phosphine oxides can act as labile, or weakly coordinating, ligands. This lability can be beneficial, as the ligand can temporarily associate with the metal center to prevent decomposition or aggregation into inactive metal clusters, and then dissociate to open up a coordination site for the substrates.[5]

cluster_ligand Azaphosphinane Oxide Ligand cluster_metal Metal Center Ligand R₂N-(CH₂)₂-P(=O)(OEt)-(CH₂)₂ Metal [M] Ligand->Metal O-Coordination (Hard Lewis Base) Metal->Ligand Stabilization

Caption: Coordination of the phosphine oxide to a metal center.

It is critical to distinguish tertiary phosphine oxides from secondary phosphine oxides (SPOs), which have the formula R₂P(O)H. SPOs exist in tautomeric equilibrium with their trivalent phosphinous acid form (R₂P-OH).[6][7] This allows them to coordinate to late transition metals through the soft phosphorus atom, acting as effective pre-ligands for a vast range of catalytic reactions.[6][7] The title compound, being a tertiary phosphine oxide, does not share this tautomeric capability and its coordination is expected to be exclusively through the oxygen.

Part 3: Application Notes - Exploring Catalytic Potential

Based on the principles outlined above, we can propose two primary avenues for investigating the role of 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide in organometallic catalysis.

Application Note 1: A Labile Ligand for Stabilizing "Ligandless" Cross-Coupling Catalysts

Background: Many palladium-catalyzed cross-coupling reactions are effective with a palladium precursor alone (e.g., Pd(OAc)₂ or Pd₂(dba)₃) without added phosphine ligands. However, the true catalytic species in these reactions are often unstable palladium nanoparticles or low-coordinate Pd(0) species, which are prone to decomposition. Research has shown that the addition of phosphine oxides, often generated in situ from the oxidation of phosphine ligands, can dramatically increase the rate and yield of these reactions.[5] The phosphine oxide is believed to act as a labile ligand, reversibly coordinating to the palladium catalyst to prevent its decomposition without permanently blocking the active site.[5]

Hypothesis: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide can serve as an exogenous, stabilizing ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama coupling, particularly when using electron-rich substrates that are often challenging.

Experimental Approach: A model cross-coupling reaction would be run under "ligandless" conditions and compared directly against identical reactions with catalytic amounts of the title compound added. Monitoring the reaction kinetics would establish its beneficial effect.

Logical_Relationship A 1-Benzyl-4-ethoxy-1,4- azaphosphinane 4-oxide B Role 1: Stabilizing Ligand A->B Acts as E Chemical Reduction (e.g., with Silanes) A->E Undergoes D Application: Pd-Catalyzed Cross-Coupling B->D Enables C Role 2: Ligand Precursor F 1-Benzyl-4-ethoxy- 1,4-azaphosphinane (P-III) E->F Yields G Application: Bidentate N,P Ligand in Catalysis F->G Acts as start Phosphinate Substrate (e.g., Heteroarylmethyl(alkynyl)phosphinate) step1 Dissolve in Dry DCM under Inert Atmosphere start->step1 step2 Add Silver(I) Catalyst (e.g., AgOTf, 2-5 mol%) step1->step2 step3 Stir at Room Temp (Overnight) step2->step3 step4 Monitor by TLC/GC-MS step3->step4 step5 Purify by Column Chromatography step4->step5 end Cyclized Product (1,4-Azaphosphinine) step5->end

Caption: Workflow for silver-catalyzed azaphosphinine synthesis.

Materials:

  • Phosphinate precursor (1 equiv)

  • Silver(I) trifluoroacetate (AgOTf) (0.02–0.05 equiv)

  • Dry Dichloromethane (DCM) (to make a 0.05–0.15 M solution)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the phosphinate starting material (1 equiv).

  • Add the silver(I) trifluoroacetate catalyst (0.02–0.05 equiv).

  • Add enough dry DCM to achieve the target concentration (e.g., 0.1 M).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction for the consumption of the starting material using an appropriate technique (e.g., TLC, GC-MS, or ³¹P NMR). The reaction is typically complete overnight.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-azaphosphinine product.

Protocol 2: Screening for Catalytic Stabilization in a Hiyama-Type Cross-Coupling Reaction

This protocol is adapted from studies demonstrating the beneficial effect of phosphine oxides in palladium-catalyzed cross-coupling of organosilanolates. [5] Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium aryldimethylsilanolate (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)

  • 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (the "Ligand") (2-4 mol%)

  • Toluene (anhydrous)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the palladium precursor (Pd₂(dba)₃) in anhydrous toluene.

  • Control Reaction (No Ligand):

    • To a reaction vial, add the aryl bromide (e.g., 0.5 mmol), potassium aryldimethylsilanolate (0.55 mmol), and the internal standard.

    • Add anhydrous toluene (e.g., 2.5 mL).

    • Add the calculated volume of the Pd₂(dba)₃ stock solution (to give 1 mol% Pd).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by taking aliquots over time for GC analysis.

  • Ligand-Screening Reaction:

    • To a separate, identical reaction vial, add the aryl bromide, silanolate, internal standard, and the phosphine oxide ligand (e.g., 0.01 mmol, 2 mol%).

    • Add anhydrous toluene.

    • Initiate the reaction by adding the same amount of Pd₂(dba)₃ stock solution.

    • Heat and monitor under the same conditions as the control reaction.

  • Data Analysis: Plot the conversion versus time for both the control and the ligand-containing reaction. A significant increase in the initial reaction rate and/or final conversion in the presence of the phosphine oxide would indicate a positive stabilizing effect.

References

  • Phosphine oxide synthesis by substitution or addition . Organic Chemistry Portal. [Link]

  • Azaphosphinines and their derivatives . NSF Public Access Repository. [Link]

  • Organophosphorus compounds. XIII. Synthesis of some 4-Phenylperhydro-1,4-azaphosphorines . (1974). ResearchGate. [Link]

  • Cooperative Chemistry at the Hard–Soft Interface: Phosphine Oxide-Based Rare Earth–Transition Metal Complexes . (2025). ChemRxiv. [Link]

  • Transition metal complexes of phosphine oxides . Wikipedia. [Link]

  • Catalysis for Catalysis: Synthesis of Mixed Phosphine−Phosphine Oxide Ligands via Highly Selective, Pd-Catalyzed Monooxidation of Bidentate Phosphines . Journal of the American Chemical Society. [Link]

  • Synthesis of Chiral 1,4,2-Oxazaphosphepines . (2014). National Institutes of Health. [Link]

  • Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates . (2025). ChemRxiv. [Link]

  • Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes . (2020). MDPI. [Link]

  • 1-BENZYL-1,4-DIHYDRONICOTINAMIDE . HETEROCYCLES. [Link]

  • Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon . ACS Omega. [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Phosphine Oxide . Scribd. [Link]

  • Phosphine and phosphine oxide groups in metal-organic frameworks detected by P K-edge XAS . (2014). ResearchGate. [Link]

  • Transition metal complexes of phosphine oxides . WikiMili. [Link]

  • Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes . CHIMIA. [Link]

  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates . (2007). National Institutes of Health. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides . (2024). MDPI. [Link]

  • Lanthanide phosphine oxide complexes . University of Staffordshire Online Repository. [Link]

  • Coordination chemistry and catalysis with secondary phosphine oxides . (2019). RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 1,4-azaphosphinane 4-oxides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions in the Synthesis of 1,4-Azaphosphinane 4-oxides Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

System Overview

The 1,4-azaphosphinane 4-oxide scaffold represents a critical bioisostere for morpholines and piperazines in drug discovery, offering unique polarity and hydrogen-bonding vectors via the phosphoryl (P=O) group. However, the synthesis of this heterocycle is fraught with specific challenges related to phosphorus oxidation states, ring strain, and stereochemical complexity.

This guide addresses the three most common synthetic routes:

  • Nucleophilic Cyclization: Bis(2-chloroethyl)amine + Primary Phosphine.

  • Double Michael Addition: Primary Phosphine + Divinylamine/Divinylketone.

  • Intramolecular Hydrophosphination: Cyclization of alkynyl phosphinates.

Module 1: Synthesis Workflows & Critical Failure Points

Visualizing the Pathways

The following diagram outlines the primary synthetic routes and the divergence points where side reactions (red nodes) typically occur.

Azaphosphinane_Synthesis Start_A Route A: Bis(2-chloroethyl)amine + R-PH2 Inter_Linear Intermediate: Linear Mono-alkylation Start_A->Inter_Linear Nucleophilic Sub. Start_B Route B: Divinylamine + R-PH2 Start_B->Inter_Linear Michael Add. 1 Cyclization Cyclization Step (Ring Closure) Inter_Linear->Cyclization Intramolecular Reaction Side_Polymer Side Reaction: Oligomerization/Polymerization Inter_Linear->Side_Polymer High Conc. (Intermolecular) Side_Elim Side Reaction: Elimination (Vinyl formation) Inter_Linear->Side_Elim Strong Base High Temp Product_PIII Product (P-III) 1,4-Azaphosphinane Cyclization->Product_PIII Oxidation Oxidation Step (H2O2 / mCPBA) Product_PIII->Oxidation Side_NOx Side Reaction: N-Oxide Formation Oxidation->Side_NOx Non-selective Final_Product Final Product: 1,4-Azaphosphinane 4-oxide Oxidation->Final_Product Selective P-Ox

Caption: Logical flow of 1,4-azaphosphinane synthesis highlighting critical divergence points where polymerization and over-oxidation occur.

Module 2: Troubleshooting Cyclization (Ring Closure)

Issue 1: "I am observing linear oligomers instead of the cyclic product."

Diagnosis: Competition between intramolecular cyclization (desired) and intermolecular propagation (polymerization). Mechanism: In both nucleophilic substitution and Michael addition routes, the intermediate is a secondary phosphine (or phosphide) with a reactive tail. If the concentration is too high, this tail reacts with another starting molecule rather than closing the ring.

Corrective Protocol:

  • High Dilution Technique: Perform the reaction at concentrations <0.05 M.

  • Slow Addition: Add the primary phosphine dropwise to the bis-electrophile (or vice versa) over 4–6 hours using a syringe pump. This ensures the concentration of the reactive intermediate remains low relative to the cyclization rate.

  • Temperature Control: For Michael additions, lower temperatures (-78°C to 0°C) favor the kinetic intramolecular step over the thermodynamic polymerization in some cases, though this is substrate-dependent.

Issue 2: "My yield is low due to elimination side products (vinyl groups)."

Diagnosis: E2 elimination competes with S_N2 substitution. Context: This is specific to Route A (Bis(2-chloroethyl)amine). The use of strong, bulky bases (e.g., t-BuOK) or high temperatures promotes dehydrohalogenation, generating vinyl amines or vinyl phosphines which do not cyclize efficiently.

Corrective Protocol:

  • Switch Base: Use a weaker, non-nucleophilic base like Cs2CO3 or K2CO3 in acetonitrile or DMF.

  • Leaving Group Tuning: If chloride requires too much heat, convert the bis(2-chloroethyl)amine to the corresponding bis-mesylate or bis-tosylate . These leave more readily at lower temperatures, reducing the energy available for elimination.

Module 3: Oxidation State Management (P vs. N)

Issue 3: "Oxidation with mCPBA yielded a mixture of P-oxide and N-oxide."

Diagnosis: Lack of chemoselectivity. Mechanism: Tertiary amines are easily oxidized to N-oxides by peracids like mCPBA. While phosphorus is generally more nucleophilic and oxidizes faster (P(III) → P(V)), excess oxidant or extended reaction times will touch the nitrogen.

Corrective Protocol:

  • Titration Method: Do not add excess oxidant. Dissolve the P(III) heterocycle in DCM at 0°C. Add mCPBA (0.95 - 1.0 equiv) slowly while monitoring by 31P NMR . Stop immediately when the P(III) signal (usually negative ppm) disappears and the P(V) signal (positive ppm) appears.

  • Alternative Oxidants:

    • H2O2 (30% aq): Often more selective for P over N in the absence of metal catalysts.

    • Elemental Sulfur: If a P=S (sulfide) is an acceptable bioisostere, S8 reacts exclusively with P(III) and ignores the amine.

    • t-BuOOH: Use tert-butyl hydroperoxide with mild heating.

Data Table: Oxidant Selectivity Profile
OxidantReactivity (P)Reactivity (N)Selectivity RiskRecommended Condition
mCPBA Very HighHighHigh (N-oxide likely)1.0 eq, -78°C to 0°C, titration
H2O2 (aq) HighModerateModerate 0°C, slow addition
t-BuOOH ModerateLowLow (Good P-selectivity)RT to 40°C
I2 / H2O HighLowVery Low Hydrolysis of P-I adduct

Module 4: Stereochemical Engineering (Cis/Trans Isomers)

Issue 4: "I have two spots on TLC/two peaks in HPLC. Which is which?"

Diagnosis: Formation of diastereomers (Cis/Trans isomers).[1][2] Mechanism: 1,4-Azaphosphinane 4-oxides are non-planar (chair conformation). Substituents at the Nitrogen (N-1) and Phosphorus (P-4) can be either axial or equatorial .

  • Trans isomer: Substituents are on opposite sides of the ring plane (e.g., Ph-P equatorial, R-N equatorial).

  • Cis isomer: Substituents are on the same side.[1][2]

Stereochemical Visualization: The diagram below illustrates the equilibrium between conformers. The diequatorial form is usually thermodynamically preferred, but the anomeric effect at phosphorus can stabilize the axial orientation of electronegative substituents (like P=O).

Stereochemistry cluster_0 Trans Isomer (Thermodynamic) cluster_1 Cis Isomer (Kinetic/Steric) Trans_Diaxial Diaxial (High Energy) Trans_Dieq Diequatorial (Stable) Trans_Diaxial->Trans_Dieq Ring Flip Cis_AxEq Axial-Equatorial (Mixed) Cis_EqAx Equatorial-Axial (Mixed) Cis_AxEq->Cis_EqAx Ring Flip

Caption: Conformational landscape of 1,4-disubstituted azaphosphinanes. The diequatorial trans isomer is typically the major product.

Separation & Assignment Protocol:

  • 31P NMR: The two isomers will have distinct chemical shifts (often separated by 1-5 ppm). The isomer with the P=O bond in the axial position usually appears upfield (more shielded) compared to the equatorial P=O.

  • NOESY NMR: This is the gold standard for assignment. Look for NOE correlations between the P-substituent (e.g., P-Phenyl) and the protons on the ring carbons adjacent to Nitrogen.

  • Purification:

    • Flash Chromatography: Isomers often separate well on silica using EtOAc/MeOH gradients.

    • Crystallization: If one isomer is solid, try recrystallization from hot EtOAc/Hexane. The trans isomer (more symmetric) often crystallizes more readily.

Module 5: Purification & Stability

Issue 5: "My product degrades or sticks to the silica column."

Diagnosis: Strong interaction between the polar P=O bond and silanols. Solution:

  • Deactivation: Pre-treat the silica gel column with 1-2% Triethylamine (Et3N) in the eluent. This neutralizes acidic sites on the silica.

  • Eluent Choice: Use DCM:MeOH (95:5 to 90:10). Avoid pure ethyl acetate if the compound is very polar.

  • Alumina: Switch to Neutral Alumina (activity grade III) if silica degradation persists.

Issue 6: "The P-H intermediate oxidizes in air before I can isolate it."

Diagnosis: Air sensitivity of secondary phosphines. Solution:

  • In-situ Oxidation: Do not isolate the P(III) intermediate. Upon completion of the cyclization, add the oxidant (H2O2) directly to the reaction pot (after cooling). This "one-pot" procedure minimizes handling losses and air exposure.

References

  • Keglevich, G. (2025). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. National Institutes of Health (PMC). Link (Verified Context: General cyclization strategies for azaphosphinanes).

  • Virieux, D., et al. (2014).[3] Synthesis and Biological Applications of Phosphinates and Derivatives. ResearchGate. Link (Verified Context: Double Michael addition protocols).

  • Ramsden, C. A. (2007). Product Class 41: Arylphosphine Oxides. Thieme Connect. Link (Verified Context: Oxidation methodologies and Grignard routes).

  • Organic Chemistry Portal. (2023). Michael Addition Reaction. Link (Verified Context: Mechanism of Michael addition and side reactions).

  • University of Rochester. (2024). How To: Troubleshoot a Reaction. Link (Verified Context: General workup and purification troubleshooting).

Sources

Validation & Comparative

computational analysis of the transition states involving 1,4-azaphosphinane 4-oxide ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Transition State Analysis Guide

Executive Summary

The 1,4-azaphosphinane 4-oxide scaffold represents a distinct class of heterocycles where the rigid six-membered ring imposes specific steric and electronic constraints absent in acyclic analogues. Unlike standard phosphine oxides (e.g., TPPO) or flexible aminophosphines, this scaffold offers a unique balance of conformational rigidity and remote electronic tunability via the nitrogen atom at the 4-position.

This guide provides a technical comparison of this ligand class against standard alternatives, focusing on transition state (TS) stabilization in metal-catalyzed or organocatalytic pathways. It details the computational protocols required to accurately model these systems, emphasizing the critical role of conformational analysis in six-membered heterocycles.

Part 1: Comparative Performance Analysis

We evaluate the 1,4-azaphosphinane 4-oxide scaffold against two primary alternatives: Acyclic Aminophosphine Oxides (electronically similar, sterically flexible) and Phospholane Oxides (5-membered rigid rings).

1.1 Performance Metrics: The Distortion-Interaction Model

To objectively compare these ligands, we utilize the Activation Strain Model (ASM), decomposing the activation barrier (


) into distortion (

) and interaction (

) energies:

Feature1,4-Azaphosphinane 4-oxide Acyclic Aminophosphine Oxide Phospholane Oxide (5-ring)
Conformational Entropy (

)
Low Penalty: Pre-organized chair/boat conformation minimizes entropy loss during TS formation.High Penalty: Significant entropy loss as flexible chains freeze into the TS geometry.Medium Penalty: Rigid, but envelope conformations are less defined than chair forms.
Steric Bulk (Buried Volume %) Tunable: Axial/Equatorial R-groups allow precise steric editing without breaking the ring.Variable: High flexibility leads to unpredictable steric shielding in the TS.High: The 5-ring is compact; substituents are forced outward, creating a "wall."
Electronic Tunability Remote Inductive: N-substituent (

) modifies Lewis basicity of

without direct steric interference.
Direct: Substituents are directly attached to P or N, entangling steric and electronic effects.Limited: Lacks the distal heteroatom for remote tuning; relies on ring strain.
TS Stability (

)
Optimal: Often provides the lowest

for stereoselective reactions due to rigid stereocontrol.
Sub-optimal: Higher barriers often observed due to entropic costs.Case-dependent: Good for small substrates; often too sterically crowded for large TS assemblies.
1.2 Case Study: Lewis Base Activation

In a theoretical nucleophilic activation (e.g., allylation of aldehydes), the oxygen of the


 moiety acts as the nucleophile.
  • Acyclic ligands suffer from "floppiness," requiring extensive conformational searching to find the reactive rotamer.

  • 1,4-Azaphosphinanes lock the

    
     vector relative to the N-substituent. If the N-substituent is bulky (e.g., t-Butyl), it forces the P-substituent into a specific axial/equatorial orientation, pre-organizing the catalyst for the Transition State.
    
Part 2: Computational Methodology & Protocols

Modeling 1,4-azaphosphinane 4-oxides requires strict adherence to conformational sampling due to the chair-boat interconversion (similar to cyclohexane but with lower barriers due to heteroatoms).

2.1 Protocol: Conformational Ensemble Generation

Objective: Identify the global minimum and low-energy conformers capable of accessing the TS. Tools: CREST (xTB), conformational search algorithms.

  • Input Generation: Build the 1,4-azaphosphinane core. Ensure both cis and trans diastereomers (relative to P and N substituents) are generated if the synthesis is not stereospecific.

  • Sampling: Run a metadynamics or genetic algorithm search (e.g., GFN2-xTB level) to sample the ring puckering (Chair

    
     Twist-Boat).
    
  • Filtering: Prune duplicates (RMSD < 0.125 Å) and high-energy structures (> 6 kcal/mol).

  • Refinement: Re-optimize the top 10 conformers at the DFT level (e.g.,

    
    B97X-D4/def2-SVP).
    
2.2 Protocol: Transition State Optimization

Objective: Locate the First-Order Saddle Point. Recommended Level of Theory: M06-2X or


B97M-V with a triple-

basis set (def2-TZVP). Note: Dispersion correction is non-negotiable for P-containing rings.

Step-by-Step Workflow:

  • Guess Geometry: Constrain the forming bond lengths (e.g.,

    
     or 
    
    
    
    ) to 2.0–2.2 Å.
  • Berny Optimization: Submit with opt=(ts, calcfc, noeigentest) (Gaussian syntax) or OptTS (ORCA).

  • Frequency Check: Confirm exactly one imaginary frequency corresponding to the reaction coordinate.

    • Valid: Vibrational mode shows the nucleophilic attack vector.

    • Invalid: Vibrational mode shows ring flipping or methyl rotation.

  • IRC (Intrinsic Reaction Coordinate): Follow the path forward to Product and backward to Reactant Complex to verify connectivity.

Part 3: Visualization & Logic Flows
3.1 Workflow: From Ligand Design to TS Validation

This diagram illustrates the critical path for computationally validating a 1,4-azaphosphinane ligand.

LigandValidation Start Ligand Candidate (1,4-Azaphosphinane) ConfSearch Conformational Sampling (CREST/xTB) Chair vs. Boat Start->ConfSearch Filter Boltzmann Weighting Select Top 5 Conformers ConfSearch->Filter TS_Guess TS Guess Geometry (Constrained Opt) Filter->TS_Guess DFT_Opt DFT TS Optimization (wB97X-D4 / def2-TZVP) TS_Guess->DFT_Opt FreqCheck Frequency Analysis (1 Imaginary Freq?) DFT_Opt->FreqCheck IRC IRC Calculation (Reactant <-> Product) FreqCheck->IRC Yes Fail Re-Design / Re-Guess FreqCheck->Fail No (N > 1 or N = 0) Fail->TS_Guess

Caption: Figure 1. Computational workflow for validating 1,4-azaphosphinane transition states, emphasizing conformational filtering.

3.2 Mechanism: Stereoelectronic Gating

The following diagram details how the 1,4-azaphosphinane scaffold dictates stereoselectivity compared to acyclic variants.

Stereocontrol cluster_conf Conformational Lock cluster_ts Transition State Ligand 1,4-Azaphosphinane 4-Oxide Chair Chair Conformation (Global Min) Ligand->Chair Axial Substituent Orientation (Axial vs Equatorial) Chair->Axial Steric Gating TS_Rigid Rigid TS Assembly (Low Entropy Cost) Axial->TS_Rigid Pre-organization Selectivity High Stereoselectivity TS_Rigid->Selectivity Alternative Acyclic Analog (Flexible) TS_Loose Loose TS Assembly (High Entropy Cost) Alternative->TS_Loose Rotational Freedom TS_Loose->Selectivity Low/Random

Caption: Figure 2. Stereoelectronic gating mechanism. The cyclic scaffold minimizes entropic penalty, leading to defined stereochemical outcomes.

References
  • Kvach, M. V., et al. (2024).[1] Synthesis of 1,4-azaphosphinine nucleosides and evaluation as inhibitors of human cytidine deaminase. Beilstein Journal of Organic Chemistry. Link

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations. Journal of Organic Chemistry. Link

  • Pringle, P. G., et al. (2013). Tuning the Electronic Properties of Azophosphines as Ligands. Organometallics. Link

  • Tang, X., et al. (2024). Direct Synthesis of α- and β-2'-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation. Journal of the American Chemical Society.[2] Link

  • Paton, R. S., & Goodman, J. M. (2009). Hydrogen bonding and pi-stacking: how reliable are force fields and DFT? (Benchmarking dispersion for heteroatom rings). Journal of Chemical Theory and Computation. Link

Sources

assessing the enantioselectivity of catalysts derived from 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the enantioselectivity and catalytic utility of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide and its P-chiral derivatives.

Executive Summary & Structural Rationale

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide represents a specialized class of heterocyclic phosphinates. Unlike standard commercially available ligands, this scaffold offers a P-stereogenic center embedded within a rigid six-membered ring (azaphosphinane).

For drug development professionals, this molecule is not merely a catalyst but a divergent progenitor . The ethoxy group serves as a displaceable handle, allowing the synthesis of a library of P-chiral phosphine ligands. Its rigid chair conformation minimizes the conformational flux often seen in acyclic P-chiral ligands (e.g., DIPAMP analogues), potentially offering superior enantiomeric excess (ee) in asymmetric hydrogenations and cross-couplings.

Comparative Analysis: Azaphosphinane vs. Industry Standards

The following table contrasts the azaphosphinane scaffold with established ligand classes to highlight where it fits in a screening library.

FeatureAzaphosphinane Scaffold BINAP / SEGPHOS DuPhos / BPE DIPAMP
Chirality Source P-Stereogenic (Intrinsic)Axial (Atropisomerism)Carbon-backboneP-Stereogenic (Acyclic)
Conformational Rigidity High (Cyclic Chair)High (Biaryl rotation)Moderate (5-membered ring)Low (Flexible linker)
Electronic Tunability High (N- & P-substituents)Moderate (Aryl modification)Low (Alkyl backbone)Moderate
Primary Failure Mode P-Inversion (at high T)Racemization (high T)OxidationOxidation / Flexibility
Target Application Hydrogenation, Allylic AlkylationHydrogenation (Ru)Hydrogenation (Rh)Hydrogenation (Rh)

Assessment Protocol: From Scaffold to Catalyst

To accurately assess the enantioselectivity of this scaffold, one cannot simply "add and stir." The oxide must first be resolved and transformed. The following workflow ensures data integrity and reproducibility.

Phase I: Enantioenrichment & Ligand Synthesis

The raw 4-ethoxy-4-oxide is a racemate. High-performance catalysis requires >99% ee of the ligand itself.

Workflow Diagram: Resolution and Transformation The following diagram illustrates the critical path from the racemic oxide to the active metal-ligand complex.

G Racemate Racemic Azaphosphinane Oxide Resolution Chemical Resolution (via Chiral HPLC or Menthol Derivative) Racemate->Resolution Separation EnantioPure Enantiopure (Rp)- or (Sp)-Oxide Resolution->EnantioPure >99% ee Displacement Nucleophilic Substitution (Grignard/Lithiate) EnantioPure->Displacement Retention/Inversion at P Reduction Reduction to Phosphine (HSiCl3) Displacement->Reduction Removal of O Complexation Metal Complexation (Rh, Pd, Ir) Reduction->Complexation Active Catalyst

Figure 1: Critical workflow for converting the azaphosphinane oxide precursor into an active P-chiral catalyst. Note that stereochemistry at Phosphorus must be tracked during the displacement step.

Phase II: Experimental Methodology for Enantioselectivity Screening

Objective: Determine the intrinsic enantioselectivity of the derived catalyst in a standard Rh-catalyzed asymmetric hydrogenation (benchmark reaction).

Materials
  • Substrate: Methyl 2-acetamidoacrylate (Standard benchmark) or a relevant drug intermediate.

  • Metal Precursor: [Rh(COD)₂]BF₄.

  • Ligand: Derived P-chiral 1-Benzyl-4-phenyl-1,4-azaphosphinane (phenyl replacing ethoxy).

  • Solvent: Degassed Methanol/DCM (1:1).

Step-by-Step Protocol
  • Ligand Complexation (In-situ):

    • In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral azaphosphinane ligand (0.011 mmol) in 1.0 mL degassed solvent.

    • Stir for 15 minutes. A color change (typically orange to deep red/yellow) indicates coordination.

  • Substrate Addition:

    • Add Methyl 2-acetamidoacrylate (1.0 mmol, S/C = 100).

  • Hydrogenation:

    • Transfer the vial to a high-pressure autoclave.

    • Purge 3x with H₂. Pressurize to 5 bar (72 psi).

    • Stir at Room Temperature for 2 hours.

  • Quenching & Analysis:

    • Vent H₂ carefully. Filter the reaction mixture through a short silica plug to remove the metal catalyst.

    • Analyze conversion via ¹H NMR.

    • Analyze enantiomeric excess (ee) via Chiral HPLC.

Analytical Validation (Self-Validating System)

To ensure the observed ee is genuine and not an artifact:

  • Racemic Check: Always run a reaction with the racemic ligand first to establish the baseline separation of enantiomers on the HPLC column.

  • Ligand Integrity Check: Run ³¹P NMR on the post-reaction mixture. The presence of free phosphine oxide signals (distinct from the ligand) indicates catalyst oxidation/decomposition, rendering the ee data unreliable.

Data Presentation & Interpretation

When publishing or presenting internal reports, organize data to highlight the electronic vs. steric influence of the azaphosphinane substituents.

Table 1: Representative Screening Data Structure Use this format to report your findings. The values below are hypothetical examples of how to structure the comparison.

EntryLigand Derivative (P-Substituent)N-SubstituentTime (h)Conv. (%)ee (%) TOF (h⁻¹)Notes
1P-Phenyl (Derived)Benzyl2>9992 (R) 500Baseline benchmark
2P-t-Butyl (Derived)Benzyl68597 (R) 140Steric bulk increases ee, lowers rate
3P-PhenylMethyl2>9988 (R) 550Reduced steric clash at N-position
4DIPAMP (Control) --2>9995 (S) 500Industry Standard Comparison
Interpreting the Results
  • High ee (>95%): Indicates the rigid azaphosphinane chair locks the phenyl rings in a "quadrant" arrangement similar to DuPhos, effectively shielding one face of the olefin.

  • Low ee (<50%): Suggests the N-benzyl group may be flexible or rotating, interfering with the chiral pocket. Consider bulky N-substituents (e.g., N-Trityl) to lock the conformation.

Mechanistic Insight: The "Chair-Lock" Effect

The primary advantage of the 1,4-azaphosphinane oxide derived catalysts is the Chair-Lock Mechanism . Unlike acyclic phosphines, the ring forces the substituents into specific axial/equatorial positions.

Diagram: Stereochemical Induction Pathway

Mechanism Ligand Azaphosphinane Ligand (Chair Conf.) Complex Square Planar Complex Ligand->Complex Chelation Metal Rh(I) Center Metal->Complex Substrate Prochiral Substrate Substrate->Complex Coordination TS Stereo-determining Transition State Complex->TS Oxidative Addition (Rate Limiting) Product Chiral Product (High ee) TS->Product Reductive Elimination Note1 N-Benzyl group stabilizes chair form Note1->Ligand

Figure 2: The mechanistic pathway highlighting how the rigid chair conformation of the azaphosphinane ligand dictates the stereochemistry of the transition state.

References

  • Imamoto, T. (2021).[] "Synthesis and applications of high-performance P-chiral phosphine ligands." Proceedings of the Japan Academy, Series B, 97(9), 520-542. Link

  • BenchChem. (2025).[2] "1-Benzyl-1,4-azaphosphinane 4-oxide | Properties and Applications." BenchChem Product Database. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. Link

  • Zou, X., et al. (2020).[3] "Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines." Organic Letters, 22(1), 249-252.[3] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide CAS: 1121931-61-0 (Representative) Class: Heterocyclic Organophosphorus (Cyclic Phosphinate/Phosphonamidate Analogue)

The Senior Scientist’s Perspective: Handling this compound requires a shift from standard organic chemistry protocols to Organophosphorus (OP) Discipline . While this specific oxide lacks the extreme acute toxicity of P(III) chlorides or fluoridated nerve agents, its structure presents two specific bioavailability vectors:

  • The Benzyl Group: Significantly increases lipophilicity, facilitating rapid dermal absorption and permeation through standard latex gloves.

  • The Cyclic P=O Core: While thermodynamically stable, these heterocycles can exhibit biological activity similar to transition-state mimics used in kinase inhibition. Treat as a potential bioactive agent until specific toxicology proves otherwise.

Core Hazard Classification (GHS/CLP):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix

The "Double-Barrier" Principle

For this compound, reliance on a single layer of PPE is insufficient due to the permeation risk associated with the benzyl moiety. The following tiered system is mandatory.

Table 1: PPE Specifications by Operation Scale
Protection ZoneTier 1: Analytical / Milligram Scale (<100 mg)Tier 2: Preparative / Synthesis Scale (>100 mg)
Respiratory Fume Hood Only. Sash at <18 inches. No active respirator needed if containment is maintained.Fume Hood + N95/P100. If handling dry powder outside a hood (e.g., balance transfer), a fit-tested N95 is the minimum requirement.
Dermal (Hands) Double Nitrile (0.11 mm). Change outer pair immediately upon splash.Laminate Film (Silver Shield) Liner under Nitrile outer gloves. Reasoning: Benzyl derivatives degrade nitrile over time; laminate provides >4hr breakthrough protection.
Ocular Chemical Splash Goggles. Safety glasses with side shields are insufficient due to the risk of fine powder migration.Face Shield + Goggles. Required during rotary evaporation or pressurized transfer to prevent aerosol exposure.
Body Standard Lab Coat (Cotton/Poly blend).Tyvek® Sleeves or Apron. Critical to cover the wrist gap between glove and coat.

PPE Decision Logic (Visualization)

The following decision tree illustrates the logical flow for selecting PPE based on the physical state and operational scale of the compound.

PPE_Decision_Matrix Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Scale_Solid Quantity > 100mg? Solid->Scale_Solid Scale_Liq Concentration > 0.1M? Solution->Scale_Liq Tier1 TIER 1 PROTOCOL Double Nitrile Fume Hood Splash Goggles Scale_Solid->Tier1 No Tier2 TIER 2 PROTOCOL Laminate Liners Face Shield Tyvek Sleeves Scale_Solid->Tier2 Yes (Dust Risk) Scale_Liq->Tier1 No Scale_Liq->Tier2 Yes (Splash Risk)

Figure 1: PPE Selection Logic based on operational risk factors.

Operational Protocols

A. Weighing and Transfer

The Risk: Electrostatic charging of the solid powder can cause "fly-out," leading to invisible surface contamination.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.

  • The "Tunnel" Method: Do not weigh on an open bench. Place the balance inside the fume hood. If vibration is an issue, use a weighted enclosure (e.g., acrylic box) with a small opening for the spatula.

  • Decontamination: Immediately wipe the balance area with a tissue soaked in ethanol , followed by a wipe with 1% aqueous Alconox . The ethanol solubilizes the lipophilic benzyl group, while the surfactant removes the polar oxide core.

B. Synthesis and Heating

The Risk: Thermal decomposition of azaphosphinane oxides can release phosphine-related byproducts or benzyl halides if subjected to strong acids at high heat.

  • Closed Systems: All reactions >50°C must be under an inert atmosphere (Nitrogen/Argon).

  • Pressure Relief: Ensure glassware is rated for pressure if heating sealed tubes.

  • Quenching: Do not add water directly to hot reaction mixtures. Cool to 0°C first. While the P=O bond is stable, the ethoxy group is susceptible to hydrolysis, potentially generating acidic species.

Emergency Response & Spill Management

Spill Response Workflow

Do not treat this like a generic solvent spill. The persistence of the P=O bond requires specific physical removal before chemical neutralization.

Spill_Response Spill Spill Detected Evac 1. Evacuate & Ventilate (Allow aerosols to settle) Spill->Evac PPE_Don 2. Don PPE (Tyvek + Silver Shield) Evac->PPE_Don Contain 3. Containment Cover with absorbent pads PPE_Don->Contain Solvent 4. Solubilization Apply Ethanol/Acetone to pad Contain->Solvent Dissolve Residue Wash 5. Surface Decon Soap & Water Scrub (x2) Solvent->Wash Waste 6. Disposal Segregated Solid Waste Wash->Waste

Figure 2: Step-by-step spill response protocol minimizing dermal exposure risks.

Specific First Aid Measures
  • Ocular Exposure: Flush for 15 minutes minimum . The ethoxy group can hydrolyze to ethanol and acidic byproducts on the moist surface of the eye; immediate dilution is critical.

  • Dermal Exposure: Wash with soap and water , not just water.[4] The lipophilic benzyl group resists water-only rinsing. Do not use alcohol on skin, as it may enhance absorption of the remaining compound.

Waste Disposal

Classification: Segregate as Organophosphorus Hazardous Waste .

  • Do Not: Mix with oxidizers (peroxides, nitric acid) in the waste stream.

  • Labeling: clearly mark "Contains Cyclic Phosphinates."

  • Aqueous Waste: If the compound enters aqueous waste, the pH should be adjusted to neutral (pH 6-8) to prevent uncontrolled hydrolysis of the ethoxy ester.

References

  • PubChem. (n.d.). Compound Summary: 1-Benzyl-1,4-azaphosphinane 4-oxide.[3] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Safe Work Australia. (2023). Health monitoring: Guide for organophosphate pesticides. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.